molecular formula C9H12FNO B6591123 1-(2-Fluoro-5-methoxyphenyl)ethan-1-amine CAS No. 1270423-34-1

1-(2-Fluoro-5-methoxyphenyl)ethan-1-amine

Cat. No.: B6591123
CAS No.: 1270423-34-1
M. Wt: 169.20 g/mol
InChI Key: LZMCMJPOUFQZFR-UHFFFAOYSA-N
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Description

1-(2-Fluoro-5-methoxyphenyl)ethan-1-amine is a chiral primary amine characterized by a fluorine atom at the ortho (2-) position and a methoxy group at the meta (5-) position on the phenyl ring. This substitution pattern imparts unique electronic and steric properties, making it a valuable intermediate in pharmaceutical and materials chemistry. The compound’s molecular formula is C₉H₁₂FNO, with a molecular weight of 169.2 g/mol . Its hydrochloride salt, (S)-1-(2-fluoro-5-methoxyphenyl)ethan-1-amine hydrochloride (CAS: 2102409-92-5), has been documented as a discontinued product, suggesting prior investigational use in drug development .

Properties

IUPAC Name

1-(2-fluoro-5-methoxyphenyl)ethanamine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H12FNO/c1-6(11)8-5-7(12-2)3-4-9(8)10/h3-6H,11H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LZMCMJPOUFQZFR-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C1=C(C=CC(=C1)OC)F)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H12FNO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

169.20 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

The synthesis of 1-(2-Fluoro-5-methoxyphenyl)ethan-1-amine typically involves organic synthetic methods. One common approach is the reaction of 2-fluoro-5-methoxybenzaldehyde with a suitable amine source under reductive amination conditions. The reaction conditions often include the use of reducing agents such as sodium borohydride or hydrogen gas in the presence of a catalyst like palladium on carbon .

Industrial production methods may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. These methods often require stringent control of reaction parameters to ensure consistent product quality.

Chemical Reactions Analysis

1-(2-Fluoro-5-methoxyphenyl)ethan-1-amine undergoes various chemical reactions, including:

Common reagents and conditions used in these reactions include acidic or basic environments, specific catalysts, and controlled temperatures. The major products formed depend on the type of reaction and the reagents used.

Scientific Research Applications

1-(2-Fluoro-5-methoxyphenyl)ethan-1-amine has several scientific research applications:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules, particularly in the development of pharmaceuticals and agrochemicals.

    Biology: This compound can be used in studies involving enzyme interactions and metabolic pathways due to its structural similarity to biologically active amines.

    Medicine: Research into its potential therapeutic effects, such as its role as a precursor for drug development, is ongoing.

    Industry: It finds applications in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 1-(2-Fluoro-5-methoxyphenyl)ethan-1-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The fluoro and methoxy groups can influence its binding affinity and specificity, affecting the compound’s biological activity. The exact pathways and targets depend on the context of its use, whether in medicinal chemistry or other applications .

Comparison with Similar Compounds

Comparison with Structural Analogs

Substituted Phenyl Ethanamine Derivatives

The target compound belongs to a broader class of substituted phenyl ethanamines. Key structural analogs include:

Table 1: Substituent Effects on Physicochemical Properties
Compound Name Substituents Molecular Weight (g/mol) Key Properties/Applications References
1-(2-Fluoro-5-methoxyphenyl)ethan-1-amine 2-F, 5-OCH₃ 169.2 Chiral intermediate; discontinued pharmaceutical candidate
F-MBA (1-(4-Fluorophenyl)ethan-1-amine) 4-F 153.17 Used in 2D perovskite materials for X-ray detection
1-(4-Chlorophenyl)ethan-1-amine (Cl-MBA) 4-Cl 169.65 Antimicrobial building block
1-(2-Fluoro-6-methoxyphenyl)ethan-1-amine 2-F, 6-OCH₃ 169.2 Structural isomer; limited bioactivity data
1-(5-Chloro-2-methoxyphenyl)ethan-1-amine 5-Cl, 2-OCH₃ 199.65 Anticancer/antimicrobial scaffold
Key Observations :
  • Methoxy Group: The 5-methoxy group in the target compound provides electron-donating resonance effects, which may enhance solubility compared to non-methoxy analogs .
Key Observations :
  • The target compound’s synthesis likely follows General Procedure C (as seen in analogs), involving low-temperature lithium-halogen exchange for regioselectivity .
  • Chiral resolution methods, such as enzymatic catalysis using ω-transaminases (ω-TAs), have been employed for enantiopure analogs (e.g., 1-(2-bromophenyl)ethan-1-amine) .
Antimicrobial Activity :
  • Halogenated Analogs : Bromine and chlorine at the para position (e.g., Cl-MBA) correlate with enhanced antibacterial activity against Staphylococcus aureus (MIC: 1–2 µg/mL) . The target compound’s ortho-fluorine may reduce steric accessibility to bacterial targets compared to para-substituted analogs.
Material Science :
  • Perovskite Materials: Fluorinated MBA derivatives (e.g., F-MBA) improve stability in 2D perovskites for X-ray detection due to halogen-inorganic layer interactions .
Drug Development :
  • The hydrochloride salt of the target compound was discontinued, but related amines (e.g., avapritinib’s 4-fluorophenyl analog) show clinical relevance as kinase inhibitors .

Biological Activity

1-(2-Fluoro-5-methoxyphenyl)ethan-1-amine, a compound featuring a fluorinated aromatic system and an amine group, has garnered interest in various fields of biological research. Its structural characteristics suggest potential interactions with biological targets, particularly in pharmacology and medicinal chemistry. This article reviews the biological activity of this compound, focusing on its mechanisms of action, therapeutic potential, and relevant case studies.

  • Molecular Formula : C9H12FNO
  • Molar Mass : Approximately 171.2 g/mol
  • Density : Predicted density of 1.092 g/cm³
  • Boiling Point : Approximately 240.5 °C

These properties indicate stability under standard conditions, which is essential for its applications in biological studies.

The biological activity of this compound is primarily attributed to its interaction with specific receptors and enzymes. The presence of the fluoro and methoxy groups influences its binding affinity and specificity, potentially modulating neurotransmitter systems, particularly serotonin receptors.

Interaction with Receptors

Preliminary studies suggest that this compound may interact with:

  • Serotonin Receptors : Implications for mood regulation and treatment of depression.
  • Dopamine Receptors : Potential effects on psychostimulant activity.

Biological Activity and Applications

This compound has been studied for various biological activities:

1. Neuropharmacological Effects

Research indicates that this compound may exhibit psychoactive properties similar to other compounds in the phenethylamine class. Its structural similarity to known psychoactive agents suggests potential applications in treating central nervous system disorders.

2. Enzyme Interactions

The compound can serve as a substrate or inhibitor in enzymatic pathways, making it valuable for studying metabolic processes and drug interactions. Its role as an intermediate in the synthesis of more complex organic molecules is also noteworthy, particularly in pharmaceutical development.

Case Studies

Several studies have explored the effects of related compounds and their implications for understanding the biological activity of this compound:

Case Study 1: Neuroprotective Properties

In a study examining related compounds, it was found that certain derivatives exhibited neuroprotective effects in BV-2 microglial cells at concentrations as low as 0.01 μM, suggesting that similar activities may be present in this compound .

Case Study 2: Toxicological Assessment

A clinical report involving exposure to structurally similar compounds highlighted the need for careful assessment of their safety profiles. The study demonstrated acute toxicity symptoms following ingestion but emphasized the importance of understanding metabolic pathways for effective treatment .

Research Findings Summary Table

Study FocusKey FindingsReference
Neuropharmacological EffectsPotential interaction with serotonin receptors
Enzyme InteractionsActs as a substrate/inhibitor in metabolic pathways
Neuroprotective PropertiesExhibits protective effects on microglial cells
Toxicological AssessmentIdentified acute toxicity symptoms

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